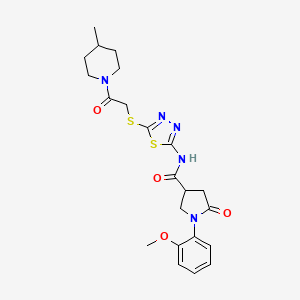

![molecular formula C21H15FN4O4S B2894380 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714247-04-8](/img/structure/B2894380.png)

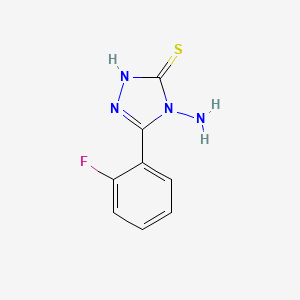

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide, also known as NBQX, is a selective antagonist of AMPA receptors. AMPA receptors are glutamate receptors that play a crucial role in the transmission of excitatory signals in the central nervous system. NBQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Biological Screening

Researchers have synthesized derivatives containing phenylbenzenesulfonamides, including structures similar to N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide, to explore their biological activities. These compounds have been evaluated for antiproliferative activity against cancer cell lines, with some derivatives showing potent activity. Additionally, antimicrobial screening against bacterial and fungal strains has identified compounds with significant antibacterial potential, although their efficacy against fungal strains has been limited (Kumar et al., 2019).

Pro-apoptotic Effects and Anticancer Activity

Another area of research involves the pro-apoptotic effects of sulfonamide derivatives on cancer cells. Specific compounds have been synthesized and tested in vitro for their ability to induce apoptosis through the activation of p38/ERK phosphorylation in various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy by significantly reducing cell proliferation and inducing pro-apoptotic genes (Cumaoğlu et al., 2015).

Neuroprotective Potential

Research has also identified compounds, including quinoxaline derivatives, with neuroprotective properties. These compounds have been studied for their ability to protect against cerebral ischemia by inhibiting specific receptors involved in neuronal damage. The neuroprotective effects offer a promising avenue for the development of treatments for conditions resulting from ischemic injuries (Sheardown et al., 1990).

Antimicrobial and Anticancer Screening

Further studies have focused on the synthesis of quinazoline and quinoxaline sulfonamide derivatives to evaluate their antimicrobial and anticancer activities. Some compounds have shown moderate antibacterial activity against specific bacterial strains and significant anticancer activity against breast cancer cell lines, suggesting their potential as therapeutic agents (Kumar et al., 2018).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The compound “N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” should be stored in a dark place, in an inert atmosphere, at room temperature . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O4S/c22-13-5-8-15(9-6-13)31(27,28)26-21-20(24-16-3-1-2-4-17(16)25-21)23-14-7-10-18-19(11-14)30-12-29-18/h1-11H,12H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYZZMJUNAQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

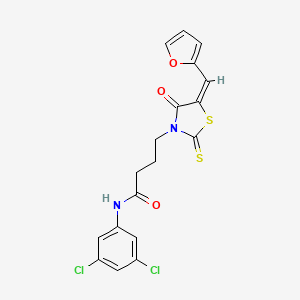

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894300.png)

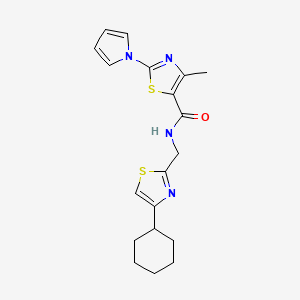

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)

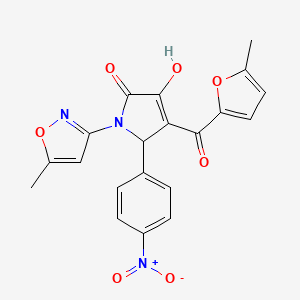

![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)

![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)